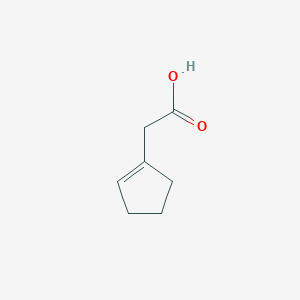

1-Cyclopentene-1-acetic acid

Description

BenchChem offers high-quality 1-Cyclopentene-1-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopentene-1-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopenten-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-7(9)5-6-3-1-2-4-6/h3H,1-2,4-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGMZIQMZUXOKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074393 | |

| Record name | 1-Cyclopentene-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21622-08-2 | |

| Record name | 1-Cyclopentene-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21622-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentene-1-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021622082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopentene-1-acetic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Cyclopentene-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopent-1-ene-1-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Data for 2-(Cyclopenten-1-yl)acetic acid: A Technical Guide

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-(Cyclopenten-1-yl)acetic acid (CAS No. 13668-61-6), a carboxylic acid derivative featuring a reactive cyclopentene moiety, represents a molecule of interest for synthetic chemists.[1][2] Its structural backbone is a versatile scaffold for the synthesis of more complex molecules. The unequivocal confirmation of its molecular structure is paramount for ensuring the integrity of downstream applications, from mechanistic studies to quality control in manufacturing.

This technical guide provides an in-depth analysis of the core spectroscopic data used to characterize 2-(cyclopenten-1-yl)acetic acid. We will delve into Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond presenting the raw data, this guide will illuminate the rationale behind the interpretation, offering insights into how each piece of spectroscopic evidence contributes to the holistic structural confirmation of the molecule.

Molecular Structure and Spectroscopic Assignment Framework

The foundational step in any spectroscopic analysis is a clear understanding of the target molecule's structure. 2-(Cyclopenten-1-yl)acetic acid possesses a molecular formula of C₇H₁₀O₂ and a molecular weight of 126.15 g/mol .[1] The structure contains several distinct chemical environments, which will be resolved by the spectroscopic techniques discussed.

To facilitate a clear and unambiguous assignment of the spectral data, the atoms in the molecule are numbered as follows:

Caption: Atom Numbering for 2-(Cyclopenten-1-yl)acetic acid.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting).

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(cyclopenten-1-yl)acetic acid in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons resonate at a defined 0 ppm, providing a reference point for the chemical shifts of the sample.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative number of protons.

¹H NMR Data Summary

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~11.5 | Broad Singlet | 1H | COOH |

| 2 | 5.5 - 5.8 | Multiplet | 2H | H-1, H-2 |

| 3 | ~3.1 | Multiplet | 1H | H-5 |

| 4 | ~2.4 | Multiplet | 2H | H-6 |

| 5 | 1.9 - 2.3 | Multiplet | 4H | H-3, H-4 |

Note: The exact chemical shifts and multiplicities can vary slightly based on the solvent and spectrometer frequency. The data presented is a representative interpretation.

Interpretation and Rationale

The ¹H NMR spectrum provides a wealth of structural information:

-

Carboxylic Acid Proton (Signal 1): The highly deshielded signal appearing as a broad singlet around 11.5 ppm is characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange. This is a key indicator of the acid functional group.

-

Olefinic Protons (Signal 2): The signals in the region of 5.5-5.8 ppm are indicative of protons attached to a carbon-carbon double bond (vinylic or olefinic protons). The integration of two protons confirms the two hydrogens on the cyclopentene double bond (H-1 and H-2).

-

Allylic/Methine Proton (Signal 3): The multiplet around 3.1 ppm, integrating to one proton, is assigned to the methine proton at the C-5 position. This proton is adjacent to both the double bond and the acetic acid side chain, leading to its downfield shift and complex splitting pattern.

-

Methylene Protons of Acetic Acid Chain (Signal 4): The multiplet at approximately 2.4 ppm corresponds to the two protons on the C-6 carbon. These protons are adjacent to the chiral center at C-5 and the electron-withdrawing carbonyl group, resulting in their chemical shift.

-

Aliphatic Methylene Protons (Signal 5): The complex multiplet in the upfield region (1.9-2.3 ppm) integrates to four protons and is assigned to the two methylene groups within the cyclopentene ring (H-3 and H-4).

Sources

Cyclopentene Acetic Acid Derivatives: A Technical Guide to Their Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopentene acetic acid derivatives, a class of molecules characterized by a five-membered carbon ring coupled to an acetic acid moiety, have emerged as a significant area of interest in medicinal chemistry. This guide provides a comprehensive overview of their multifaceted biological activities, with a particular focus on their anti-inflammatory, anticancer, and antiviral properties. We delve into the underlying mechanisms of action, present detailed experimental protocols for assessing their efficacy, and provide a curated summary of quantitative data to aid in drug discovery and development efforts. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into this promising class of compounds.

Introduction: The Chemical Versatility and Biological Significance of Cyclopentene Acetic Acid Derivatives

The cyclopentene ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetically derived bioactive molecules.[1] Its inherent conformational rigidity allows for the precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. When combined with an acetic acid side chain, the resulting cyclopentene acetic acid derivatives gain physicochemical properties that are often favorable for drug-like molecules.

The most well-known and extensively studied members of this class are the cyclopentenone prostaglandins (cyPGs), such as prostaglandins A and J.[2] These lipid mediators are involved in a plethora of physiological and pathological processes, demonstrating potent anti-inflammatory, anti-proliferative, and antiviral effects.[2] Beyond the realm of prostaglandins, a growing body of research is dedicated to the synthesis and biological evaluation of novel cyclopentene acetic acid derivatives, highlighting the therapeutic potential of this chemical motif.[3]

This guide will explore the diverse biological activities of these compounds, elucidating the molecular pathways they modulate and providing the technical framework for their continued investigation.

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Cyclopentene acetic acid derivatives, particularly the cyclopentenone prostaglandins, have demonstrated significant anti-inflammatory properties through their interaction with key signaling pathways.[4]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory effects of cyclopentenone prostaglandins is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a critical transcription factor that orchestrates the expression of a wide range of pro-inflammatory genes.

Under normal conditions, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators.

Cyclopentenone prostaglandins can directly interact with and inhibit the IKKβ subunit of the IKK complex. This prevents the phosphorylation and degradation of IκBα, effectively trapping NF-κB in the cytoplasm and preventing the inflammatory cascade.[4]

Inhibition of NF-κB signaling by cyclopentenone prostaglandins.

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

A key indicator of inflammatory activity is the production of nitric oxide (NO). The Griess assay is a simple and reliable colorimetric method for measuring nitrite (NO₂⁻), a stable and non-volatile breakdown product of NO.

Principle: The Griess reagent converts nitrite into a colored azo dye. The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the nitrite concentration.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the cyclopentene acetic acid derivative for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. Include untreated and LPS-only controls.

-

Incubate for 24 hours.

-

-

Sample Collection:

-

After incubation, carefully collect the cell culture supernatant from each well.

-

-

Griess Reaction:

-

In a new 96-well plate, add 50 µL of the collected supernatant.

-

Add 50 µL of Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.[5] A purple/magenta color will develop.[5]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 520-550 nm using a microplate reader.[5]

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

-

Determine the percent inhibition of NO production for each concentration of the test compound.

-

Anticancer Activity: Inducing Cell Death and Halting Proliferation

Cyclopentene acetic acid derivatives have shown significant promise as anticancer agents, with the ability to induce apoptosis (programmed cell death) and arrest the cell cycle in various cancer cell lines.[4]

Mechanisms of Action

The anticancer effects of these compounds are often multifaceted, involving the modulation of several key cellular pathways:

-

Induction of Apoptosis: Certain cyclopentenone prostaglandins can trigger the intrinsic mitochondrial pathway of apoptosis.[4] This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, the executioner enzymes of apoptosis.[4]

-

Cell Cycle Arrest: These derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by modulating the levels of key cell cycle regulatory proteins.

-

Inhibition of Pro-survival Pathways: As with their anti-inflammatory action, the inhibition of the NF-κB pathway also contributes to their anticancer effects, as NF-κB promotes the expression of genes that inhibit apoptosis.

Quantitative Data: In Vitro Cytotoxicity of Cyclopentene Derivatives

The anticancer potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) |

| Chalcone Oxime | 11g | A-375 (Melanoma) | 0.87[4] |

| MCF-7 (Breast) | 0.28[4] | ||

| HT-29 (Colon) | 2.43[4] | ||

| H-460 (Lung) | 1.04[4] | ||

| 11d | A-375 (Melanoma) | 1.47[4] | |

| MCF-7 (Breast) | 0.79[4] | ||

| HT-29 (Colon) | 3.80[4] | ||

| H-460 (Lung) | 1.63[4] | ||

| Kulokekahilide-2 | A549 (Lung) | 0.0021[6] | |

| K562 (Leukemia) | 0.0031[6] | ||

| MCF7 (Breast) | 0.22[6] | ||

| Thiazolidinone | 106 | MDA-MB-231 (Breast) | 1.9[7] |

| HepG2 (Liver) | 5.4[7] | ||

| HT-29 (Colon) | 6.5[7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[6]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding and Treatment:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the cyclopentene acetic acid derivative. Include a vehicle control.

-

Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[2]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.[4]

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Sources

- 1. Antiviral activity of cyclopentenone prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of HIV-1 replication by cyclopentenone prostaglandins in acutely infected human cells. Evidence for a transcriptional block - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence and Biosynthesis of Cyclopentenyl Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and biological significance of cyclopentenyl fatty acids (CPFAs), a unique class of lipids characterized by a terminal cyclopentene ring. While the specific compound 1-Cyclopentene-1-acetic acid is not documented as a naturally occurring molecule in scientific literature, this guide will delve into the closely related and well-researched family of CPFAs, which are of significant interest in pharmacology and biochemistry. We will explore their origins in the plant kingdom, elucidate their biosynthetic pathway, detail methodologies for their isolation and characterization, and discuss their established and potential therapeutic applications. This document serves as a foundational resource for researchers engaged in natural product chemistry, drug discovery, and the study of lipid metabolism.

Introduction: The Enigmatic Cyclopentene Ring in Natural Products

Nature has evolved a vast arsenal of bioactive molecules, many of which feature unique structural motifs that confer specific biological activities. The cyclopentene ring, a five-membered carbon ring with one double bond, is a recurring feature in a variety of natural products, including prostaglandins and certain fatty acids. This guide focuses on the latter: cyclopentenyl fatty acids (CPFAs).

Historically, CPFAs are most famously associated with Chaulmoogra oil, which was used for centuries in traditional medicine to treat leprosy. This historical context underscores the long-standing recognition of the therapeutic potential of this class of compounds. Modern research continues to unveil the diverse biological activities of CPFAs, ranging from antimicrobial to anticancer properties, making them a compelling subject for contemporary drug development.

It is critical to note at the outset that while the cyclopentene ring is a known natural scaffold, the specific molecule 1-Cyclopentene-1-acetic acid is not found in current natural product databases or scientific literature as a naturally occurring compound. Therefore, this guide will focus on the established knowledge surrounding naturally occurring CPFAs, providing a robust framework for understanding this important class of molecules.

Natural Occurrence of Cyclopentenyl Fatty Acids

The primary natural sources of CPFAs are plants belonging to the family Flacourtiaceae (now largely reclassified into Salicaceae and Achariaceae). Seeds of various species within the genera Hydnocarpus, Caloncoba, and Carpotroche are particularly rich in these fatty acids.

| Plant Species | Cyclopentenyl Fatty Acid Constituents | Geographical Distribution |

| Hydnocarpus wightiana | Hydnocarpic acid, Chaulmoogric acid, Gorlic acid | Southeast Asia |

| Caloncoba echinata | Gorlic acid, Chaulmoogric acid | Tropical Africa |

| Carpotroche brasiliensis | Hydnocarpic acid, Chaulmoogric acid, Gorlic acid | South America |

These CPFAs are typically present as triacylglycerols in the seed oils. The most common naturally occurring CPFAs are:

-

Hydnocarpic acid: A 16-carbon fatty acid with a terminal cyclopentene ring.

-

Chaulmoogric acid: An 18-carbon fatty acid with a terminal cyclopentene ring.

-

Gorlic acid: An 18-carbon fatty acid with a terminal cyclopentene ring and an additional double bond in the aliphatic chain.

The presence of these unique fatty acids is a key chemotaxonomic marker for these plant families.

Biosynthesis of Cyclopentenyl Fatty Acids: A Unique Pathway

The biosynthesis of CPFAs is a fascinating deviation from the standard fatty acid synthesis pathway. The key precursor for the cyclopentene ring is not derived from the typical cyclization of a linear fatty acid chain. Instead, it originates from a non-proteinogenic amino acid, cyclopentenylglycine .

The proposed biosynthetic pathway can be summarized as follows:

-

Formation of Aleprolic Acid: Cyclopentenylglycine undergoes transamination and subsequent oxidative decarboxylation to yield aleprolic acid (2-cyclopentene-1-carboxylic acid).[1][2] This step is a critical juncture, committing the precursor to the CPFA pathway.

-

Chain Elongation: Aleprolic acid then serves as a primer for fatty acid synthase (FAS) enzymes.[1] Successive additions of two-carbon units from malonyl-CoA elongate the carboxylic acid side chain, leading to the synthesis of various CPFAs like hydnocarpic acid and chaulmoogric acid.

This biosynthetic route is distinct from the pathway for prostaglandins, which also contain a cyclopentane ring but are derived from the cyclization of arachidonic acid.

Figure 1: A simplified diagram illustrating the proposed biosynthetic pathway of major cyclopentenyl fatty acids, starting from cyclopentenylglycine.

Isolation and Characterization of Cyclopentenyl Fatty Acids from Natural Sources

The extraction and purification of CPFAs from their natural sources require a systematic approach to separate them from other lipids and secondary metabolites.

Experimental Protocol: Extraction and Isolation

Objective: To isolate CPFAs from the seeds of Hydnocarpus wightiana.

Materials:

-

Dried seeds of Hydnocarpus wightiana

-

Hexane

-

Methanol

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., hexane:ethyl acetate gradient)

Methodology:

-

Oil Extraction: a. Grind the dried seeds into a fine powder. b. Extract the oil from the powdered seeds using hexane in a Soxhlet apparatus for 6-8 hours. c. Evaporate the hexane under reduced pressure to obtain the crude Chaulmoogra oil.

-

Saponification: a. Dissolve the crude oil in methanol. b. Add a solution of 10% KOH in methanol and reflux the mixture for 2 hours to saponify the triacylglycerols into free fatty acids and glycerol.

-

Acidification and Extraction of Free Fatty Acids: a. After cooling, acidify the mixture to a pH of 2-3 with 6M HCl. This will protonate the fatty acid salts. b. Extract the free fatty acids with diethyl ether (3 x 100 mL). c. Combine the ether extracts and wash with distilled water until the washings are neutral. d. Dry the ether layer over anhydrous sodium sulfate and evaporate the solvent to yield a mixture of crude fatty acids.

-

Chromatographic Separation: a. Pack a silica gel column with a hexane slurry. b. Dissolve the crude fatty acid mixture in a minimal amount of hexane and load it onto the column. c. Elute the column with a gradient of increasing ethyl acetate in hexane. d. Collect fractions and monitor by thin-layer chromatography (TLC) to identify and pool fractions containing the CPFAs.

Characterization Techniques

The identification and structural elucidation of the isolated CPFAs are achieved through a combination of spectroscopic and spectrometric techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the individual fatty acid methyl esters (FAMEs) after derivatization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the precise structure, including the position of the double bond in the cyclopentene ring and the length of the aliphatic chain.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as the carboxylic acid and the C=C bond of the cyclopentene ring.

Biological Activities and Therapeutic Potential

The unique structure of CPFAs imparts them with a range of biological activities that are of significant interest to drug development professionals.

| Biological Activity | Mechanism of Action (where known) | Potential Therapeutic Applications |

| Antimycobacterial | Disruption of the mycobacterial cell wall synthesis and/or function. | Treatment of tuberculosis and other mycobacterial infections. |

| Anticancer | Induction of apoptosis and cell cycle arrest in various cancer cell lines. | Development of novel chemotherapeutic agents. |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators. | Treatment of inflammatory disorders. |

| Antimicrobial | Broad-spectrum activity against various bacteria and fungi. | Development of new antibiotics. |

The presence of the cyclopentene ring is crucial for these activities. It is hypothesized that the strained ring structure and the double bond contribute to their ability to interact with biological targets.

Figure 2: A diagram summarizing the major biological activities of naturally occurring cyclopentenyl fatty acids.

Future Directions and Conclusion

While the natural occurrence of 1-Cyclopentene-1-acetic acid remains unconfirmed, the study of its close relatives, the naturally occurring CPFAs, continues to be a vibrant area of research. The unique biosynthetic pathway and the diverse biological activities of these compounds present exciting opportunities for drug discovery and development.

Future research in this field could focus on:

-

Enzyme Characterization: Detailed biochemical studies of the enzymes involved in the CPFA biosynthetic pathway could enable their use in synthetic biology applications.

-

Mechanism of Action Studies: Elucidating the precise molecular targets of CPFAs will be crucial for their development as therapeutic agents.

-

Bioprospecting: Screening a wider range of plant species, particularly within the Salicaceae and Achariaceae families, may lead to the discovery of novel CPFAs with unique biological properties.

References

-

Almahli, H. (2017). Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis. Current Topics in Medicinal Chemistry, 17(26), 2903-2912. [Link]

-

Cramer, U., & Spener, F. (1977). Biosynthesis of cyclopentenyl fatty acids. Cyclopentenylglycine, a non-proteinogenic amino acid as precursor of cyclic fatty acids in Flacourtiaceae. European Journal of Biochemistry, 74(3), 495-500. [Link]

-

Spener, F. (1975). Biosynthesis of cyclopentenyl fatty acids. (2-Cyclopentenyl)carboxylic acid (aleprolic acid) as a special primer for fatty acid biosynthesis in Flacourtiaceae. European Journal of Biochemistry, 53(1), 161-167. [Link]

-

PubChem. (n.d.). 1-Cyclopentene-1-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Scholz, V., & Spiteller, G. (1990). The biosynthesis of cyclopentenyl fatty acids. Lipids, 25(1), 29-32. [Link]

Sources

An In-depth Technical Guide to the Biological Activities of Cyclopentenediones

This guide provides a comprehensive technical review of the diverse biological activities of cyclopentenediones (CPDs), a class of compounds characterized by a cyclopent-4-ene-1,3-dione skeleton.[1] Found as secondary metabolites in a wide array of organisms including higher plants, fungi, algae, and bacteria, CPDs have garnered significant attention in the fields of medicinal chemistry and drug development.[1][2] Their broad spectrum of activities, including anti-inflammatory, anticancer, and antiviral properties, positions them as a promising scaffold for novel therapeutics.[1][2][3] This document will delve into the core mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key data to provide researchers, scientists, and drug development professionals with a thorough understanding of this versatile class of molecules.

Introduction to Cyclopentenediones: A Versatile Chemical Scaffold

The core chemical structure of cyclopentenediones, a five-membered ring with two ketone groups and a double bond, is subject to a wide variety of substitutions, leading to a large family of naturally occurring and synthetic derivatives.[1][2] This structural diversity is a key determinant of their wide-ranging biological effects.[1][2] Notable examples of naturally occurring CPDs with significant bioactivity include coruscanones, lucidone, linderone, asterredione, and nostotrebin 6.[1][2] The cyclopentenedione moiety is also a crucial component of prostaglandins, a class of lipid compounds with diverse physiological effects.[3] The reactivity of the α,β-unsaturated carbonyl group within the cyclopentenone ring is a common feature that mediates many of the biological activities of these compounds.[3]

In drug design, the cyclopentanedione scaffold has also been explored as a potential bio-isostere for the carboxylic acid functional group.[4] This is significant because while carboxylic acids can form strong interactions with biological targets, they can also present challenges related to metabolic instability and poor membrane permeability.[4] Replacing a carboxylic acid with a cyclopentanedione can therefore lead to derivatives with improved pharmacokinetic properties.[4]

Anticancer and Cytostatic Activities

A significant body of research has focused on the anticancer and cytostatic properties of cyclopentenediones.[1][2][5] These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[3][6]

Mechanism of Action: Induction of Apoptosis

The anticancer activity of many cyclopentenediones is linked to their ability to induce apoptosis, or programmed cell death.[6][7] This process is often mediated through the mitochondrial pathway.[6][8] For instance, the model compound cyclopent-2-en-1-one (2CP) has been shown to be both cytotoxic and pro-apoptotic in melanoma and lung cancer cells at sub-micromolar concentrations.[6] The mechanism in melanoma cells involves the mitochondria and the activation of caspase-3.[6]

Cyclopentenone prostaglandins (cyPGs) have also been demonstrated to induce lymphocyte apoptosis by activating the mitochondrial apoptosis pathway, independent of external death receptor signaling.[8] This involves the dissipation of the mitochondrial transmembrane potential and the release of cytochrome c.[8]

Some cyclopentenediones, like nostotrebin 6 (NOS-6), can induce both apoptosis and necrosis in a dose-dependent manner.[7] At lower concentrations, apoptosis is the primary mechanism of cell death.[7]

Data Summary: Cytotoxicity of Select Cyclopentenediones

| Compound | Cell Line(s) | IC50 Value | Incubation Time | Citation |

| Nostotrebin 6 (NOS-6) | Mouse fibroblasts (BALB/c) | 8.48 ± 0.16 µM (Neutral Red Assay) / 12.15 ± 1.96 µM (MTT Assay) | 24 h | [7] |

| Asterredione | NCI-H460, MCF-7, SF-268 | 17 - 25 µM | 48 h | [7] |

| TX-1123 | Rat hepatocytes | 57 µM | Not Specified | [7] |

| 2-arylidene-4-cyclopentene-1,3-diones | Ascites sarcoma-180 | High degree of activity | Not Specified | [9] |

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 104 cells/mL and allow them to attach overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the cyclopentenedione compound (e.g., from 30 nM to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 1-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for assessing cyclopentenedione cytotoxicity using the MTT assay.

Anti-inflammatory Activity

Cyclopentenediones exhibit potent anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.[1][2][3]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A central mechanism underlying the anti-inflammatory effects of many cyclopentenediones is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][10][11] NF-κB is a transcription factor that plays a critical role in regulating the expression of pro-inflammatory genes.[10]

Cyclopentenone prostaglandins, for example, can inhibit NF-κB-mediated transcriptional activation through both peroxisome proliferator-activated receptor-gamma (PPARγ)-dependent and independent mechanisms.[3][11] The compound 3-methyl-1,2-cyclopentanedione (3-MCP), found in coffee extracts, has been shown to exert potent anti-inflammatory effects by:[10]

-

Reducing the phosphorylation of IκB (an inhibitor of NF-κB) and other upstream signaling events.[10]

-

Preventing the translocation of NF-κB into the nucleus.[10]

-

Decreasing the expression of pro-inflammatory enzymes like iNOS and COX-2.[10]

-

Suppressing the expression of pro-inflammatory genes such as VCAM-1, MCP-1, and IL-6.[10]

Signaling Pathway: NF-κB Inhibition by Cyclopentenediones

Caption: Inhibition of the NF-κB signaling pathway by cyclopentenediones.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. When NF-κB is activated and binds to this element, it drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to NF-κB activity.

Step-by-Step Methodology:

-

Cell Transfection: Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Compound Treatment: After transfection, treat the cells with the cyclopentenedione compound for a specified duration.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).

-

Cell Lysis: Lyse the cells to release the luciferase enzymes.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the normalized luciferase activity in treated cells to that in stimulated, untreated cells to determine the inhibitory effect of the compound.

Antiviral Activity

Certain cyclopentenediones, particularly cyclopentenone prostaglandins, have demonstrated significant antiviral activity.[3][11]

Mechanism of Action

The antiviral effects of cyclopentenone prostaglandins are multifaceted and can include:[11]

-

Repression of viral protein synthesis: They can interfere with the cellular machinery that viruses hijack for their own replication.

-

Alteration of viral protein glycosylation: This can affect the proper folding and function of viral proteins.

-

Inhibition of virus transmission: They may interfere with the processes of viral entry into or exit from host cells.

-

Reduction of virus-induced inflammation: By modulating the host's inflammatory response, they can mitigate the pathology associated with viral infections.

The bioactivity of these compounds is often attributed to the reactive α,β-unsaturated carbonyl group in the cyclopentenone ring, which can interact with cellular target proteins.[3]

Conclusion and Future Directions

Cyclopentenediones represent a rich and diverse class of bioactive molecules with significant therapeutic potential. Their ability to modulate key cellular processes, particularly those involved in inflammation and cancer, makes them attractive candidates for drug discovery and development. The core cyclopentenedione scaffold provides a versatile platform for the synthesis of new derivatives with enhanced potency and selectivity.

Future research in this area should focus on:

-

Elucidating detailed structure-activity relationships: A deeper understanding of how specific structural modifications influence biological activity will enable the rational design of more effective compounds.

-

Identifying novel cellular targets: While the inhibition of NF-κB is a well-established mechanism, further investigation may reveal other important molecular targets of cyclopentenediones.

-

In vivo efficacy and safety studies: Promising in vitro results need to be validated in animal models to assess the therapeutic potential and safety profiles of these compounds.

-

Exploring synergistic combinations: Investigating the combination of cyclopentenediones with existing therapeutic agents may lead to more effective treatment strategies.

The continued exploration of the biological activities of cyclopentenediones holds great promise for the development of novel therapies for a range of human diseases.

References

-

Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Current Organic Chemistry, 18(1), 21-35. [Link]

-

Hrouzek, P., et al. (2011). Cytotoxicity and Pro-Apoptotic Activity of 2,2´-Bis[4,5-bis(4-hydroxybenzyl)-2-(4-hydroxyphenyl)cyclopent-4-en-1,3-dione], a Phenolic Cyclopentenedione Isolated from the Cyanobacterium Strain Nostoc sp. str. Lukešová 27/97. Molecules, 16(9), 7456-7472. [Link]

-

Di Francesco, M. E., et al. (2013). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters, 23(21), 5844-5848. [Link]

-

Vacek, J., et al. (2014). Chemical properties and biological activities of cyclopentenediones: a review. Mini-Reviews in Medicinal Chemistry, 14(1), 85-97. [Link]

-

Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal Research Reviews, 21(3), 185-210. [Link]

-

Straus, D. S., et al. (2000). Contribution of cyclopentenone prostaglandins to the resolution of inflammation through the potentiation of apoptosis in activated macrophages. The Journal of Immunology, 165(11), 6525-6532. [Link]

-

Kim, J. Y., et al. (2007). 3-methyl-1,2-cyclopentanedione down-regulates age-related NF-kappaB signaling cascade. Biochemical and Biophysical Research Communications, 360(1), 169-175. [Link]

-

Rosetti, S., et al. (2008). Pro-apoptotic activity of cyclopentenone in cancer cells. Anticancer Research, 28(1A), 315-320. [Link]

-

Shrivastava, S., et al. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Frontiers in Immunology, 12, 658996. [Link]

-

Conti, P., & Castellani, M. L. (2006). Cyclopentenone: A special moiety for anticancer drug design. Current Medicinal Chemistry, 13(29), 3567-3573. [Link]

-

Nencioni, A., et al. (2003). Cyclopentenone prostaglandins induce lymphocyte apoptosis by activating the mitochondrial apoptosis pathway independent of external death receptor signaling. The Journal of Immunology, 171(10), 5148-5156. [Link]

-

Inayama, S., et al. (1976). Structure and antitumor activity relationship of 2-arylidene-4-cyclopentene-1, 3-diones and 2-arylideneindan-1, 3-diones. Journal of Medicinal Chemistry, 19(3), 433-436. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemical properties and biological activities of cyclopentenediones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity and Pro-Apoptotic Activity of 2,2´-Bis[4,5-bis(4-hydroxybenzyl)-2-(4-hydroxyphenyl)cyclopent-4-en-1,3-dione], a Phenolic Cyclopentenedione Isolated from the Cyanobacterium Strain Nostoc sp. str. Lukešová 27/97 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclopentenone prostaglandins induce lymphocyte apoptosis by activating the mitochondrial apoptosis pathway independent of external death receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure and antitumor activity relationship of 2-arylidene-4-cyclopentene-1, 3-diones and 2-arylideneindan-1, 3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-methyl-1,2-cyclopentanedione down-regulates age-related NF-kappaB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]

The Cyclopentenoid Compendium: A Technical Guide to Discovery, Synthesis, and Application

This guide provides an in-depth exploration of the discovery and history of cyclopentenoid compounds, tailored for researchers, scientists, and professionals in drug development. It eschews a rigid template in favor of a narrative that follows the scientific journey, from initial observations to the complex synthetic strategies and therapeutic applications that define the field today.

Foreword: The Unassuming Five-Membered Ring

The cyclopentane ring, a simple carbocycle, is the foundational scaffold for a vast and diverse class of natural products known as cyclopentenoids. These molecules, despite their often-unassuming core structure, exhibit a remarkable range of biological activities that have captivated chemists and biologists for nearly a century. From the potent hormonal effects of prostaglandins to the defensive signaling of jasmonates in plants and the unique chemistries of marine-derived cyclopentenoids, this family of compounds has proven to be a rich source of both fundamental scientific understanding and therapeutic innovation. This guide will trace the historical arc of their discovery, delve into the elegance and ingenuity of their synthesis, and illuminate their profound impact on medicine and biology.

I. The Dawn of the Cyclopentenoids: The Prostaglandin Saga

The story of cyclopentenoids begins with the prostaglandins, a class of lipid compounds with diverse hormone-like effects. Their discovery was not a single event but a gradual unfolding of observations by astute scientists.

A. Initial Observations and the Naming of a New Class of Compounds

Systematic studies into what would become known as prostaglandins began in the 1930s. Two independent groups of researchers, gynecologists Raphael Kurzrok and Charles Lieb in the United States, and pharmacologist Maurice Walter Goldblatt in England, observed that human seminal fluid could either stimulate or relax strips of isolated uterine tissue.[1] Goldblatt also noted the hypotensive effects of seminal plasma.[1]

However, it was the Swedish physiologist Ulf von Euler who, in 1935, isolated a lipid-soluble acidic extract from seminal fluid and named the active principle "prostaglandin," believing it to originate from the prostate gland.[1] While it was later determined that the seminal vesicles are the primary source of prostaglandins in semen, the name has persisted.[1] Von Euler's work, along with Goldblatt's, laid the crucial groundwork for the chemical characterization and physiological investigation of these potent bioactive molecules.

B. The Swedish School: Isolation, Structural Elucidation, and a Nobel Prize

The true chemical nature of prostaglandins remained a mystery for decades after their initial discovery. The concerted efforts of a group of Swedish scientists at the Karolinska Institute, led by Sune Bergström and his student Bengt Samuelsson, were instrumental in unraveling their structure. Working with painstaking care on minute quantities of material isolated from sheep seminal vesicles, they were able to crystallize two of these compounds, which they named prostaglandin E (PGE) and prostaglandin F (PGF).

The structural elucidation of these first prostaglandins was a formidable challenge, relying on a combination of classical chemical degradation techniques and the emerging technologies of mass spectrometry and, later, nuclear magnetic resonance (NMR) spectroscopy. These analyses revealed that all prostaglandins are derived from a 20-carbon fatty acid, arachidonic acid, and contain a characteristic five-membered ring.[1] The different series of prostaglandins (e.g., PGE, PGF) are distinguished by the substituents on this cyclopentane ring.

The groundbreaking work of Bergström and Samuelsson on the isolation and structural determination of prostaglandins, along with the later contributions of John Vane in elucidating their biosynthesis and mechanism of action (particularly the discovery that aspirin-like drugs inhibit prostaglandin synthesis), earned them the Nobel Prize in Physiology or Medicine in 1982.

C. The Architectural Challenge: Landmark Total Synthesis

The minute quantities of prostaglandins available from natural sources severely hampered research into their full biological potential. This scarcity presented a significant challenge to synthetic organic chemists. In 1969, Elias James Corey of Harvard University reported the first total synthesis of prostaglandins F2α and E2, a monumental achievement in the field of organic synthesis.[1]

Corey's approach was not merely a feat of chemical construction but a masterclass in synthetic strategy. His retrosynthetic analysis, a method of deconstructing a complex target molecule into simpler, commercially available starting materials, has become a cornerstone of modern organic synthesis. The "Corey lactone," a key intermediate in his synthesis, provided a versatile platform for the stereocontrolled construction of a wide variety of prostaglandins and their analogs. The development of this synthesis opened the door for the production of larger quantities of prostaglandins for biological study and drug development.

II. Beyond the Prostaglandins: A Diversifying Family

While prostaglandins were the first cyclopentenoids to be discovered and characterized, they represent just one branch of a much larger and more diverse family of natural products.

A. Jasmonates: The Plant Kingdom's Cyclopentenoid Signals

In 1962, methyl jasmonate was first isolated from the essential oil of Jasminum grandiflorum.[2] However, its physiological significance was not recognized for another two decades.[2] In the early 1980s, researchers discovered that jasmonic acid and its methyl ester act as plant growth inhibitors.[2] It is now understood that jasmonates are a class of plant hormones that play crucial roles in a wide range of developmental processes and defense responses against herbivores and pathogens.[3]

Like prostaglandins, jasmonates are derived from fatty acids, in this case, primarily linolenic acid.[4] Their biosynthesis involves a series of enzymatic steps that lead to the formation of the characteristic cyclopentenone ring structure. The discovery of jasmonates revealed that cyclopentenoid signaling pathways are not limited to the animal kingdom but are a conserved feature of life.

B. Marine Marvels: Clavulones, Punaglandins, and the Treasures of the Sea

The marine environment has proven to be a rich source of novel cyclopentenoid structures with potent biological activities. In 1969, the first marine-derived prostaglandins were discovered in the gorgonian coral Plexaura homomalla.[5] This discovery was significant as it provided a more abundant natural source of these compounds for research.[5]

Further exploration of marine organisms has led to the discovery of unique cyclopentenoids such as the clavulones and punaglandins.[6] The punaglandins, isolated from the Hawaiian octocoral Telesto riisei, are characterized by a 10-chloro-9-cyclopentenone moiety and have shown potent anti-inflammatory and antitumor activity.[7] These discoveries have highlighted the vast and largely untapped potential of marine natural products in drug discovery.

III. The Art and Science of Cyclopentenoid Synthesis: An Evolving Landscape

The total synthesis of cyclopentenoids has been a driving force for innovation in organic chemistry. The complex stereochemistry and dense functionality of these molecules have inspired the development of new synthetic methods and strategies.

A. The Corey Synthesis: A Paradigm of Convergent Design

As mentioned earlier, E.J. Corey's first total synthesis of prostaglandins was a landmark achievement. A key feature of his approach was its convergent nature. Rather than building the molecule in a linear fashion, Corey's strategy involved the synthesis of two complex fragments, which were then joined together late in the synthetic sequence. This approach is generally more efficient and allows for greater flexibility in the synthesis of analogs.

The "Corey lactone" intermediate, with its carefully orchestrated stereochemistry, became a widely used building block for the synthesis of a vast array of prostaglandins.[8]

B. Evolution of Synthetic Strategies: New Reagents and Methodologies

Since Corey's pioneering work, numerous other ingenious synthetic routes to cyclopentenoids have been developed. These have often taken advantage of new reagents and reactions, such as transition metal-mediated cross-coupling reactions and metathesis reactions.[9] The development of asymmetric synthesis has been particularly impactful, allowing for the selective synthesis of a single enantiomer of a chiral cyclopentenoid, which is crucial for therapeutic applications as different enantiomers can have vastly different biological activities.

IV. Biological Activities and Therapeutic Potential: The Power of the Cyclopentenone Core

Many cyclopentenoids share a common structural feature: the α,β-unsaturated carbonyl group within the cyclopentenone ring. This reactive moiety is responsible for many of their biological activities, including their potent anti-inflammatory, antiviral, and anticancer effects.[10]

A. Anti-inflammatory and Immunomodulatory Effects

Cyclopentenone prostaglandins (cyPGs) are known to be potent anti-inflammatory agents.[11] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[10] The ability of these compounds to resolve inflammation has made them attractive targets for the development of new anti-inflammatory drugs.

B. Anticancer Activity: A Multifaceted Approach

The anticancer properties of cyclopentenoids have been a major focus of research. These compounds can induce apoptosis (programmed cell death) and cell cycle arrest in a variety of cancer cell lines.[12] The cyclopentenone moiety is a key pharmacophore, and its presence can enhance the anticancer potential of other molecules.[13]

Table 1: Anticancer Activity of Cyclopentenone Prostaglandins

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Δ⁷-PGA₁ | L1210 (Leukemia) | ~1 | [10] |

| 15d-PGJ₂ | P388 (Leukemia) | ~0.5 | [10] |

| 15d-PGJ₂ | HT-29 (Colon) | ~10 | [10] |

C. Antiviral Properties

Certain cyclopentenone prostaglandins have also demonstrated significant antiviral activity.[11] For example, PGA₁ has been shown to inhibit the replication of HIV-1.[14] The mechanism of their antiviral action is an active area of investigation.

V. Experimental Protocols: Foundational Techniques in Cyclopentenoid Research

A deep understanding of cyclopentenoid compounds is built upon a foundation of robust experimental methodologies. The following section provides detailed protocols for two key assays used in the evaluation of their biological activity.

A. Sulforhodamine B (SRB) Assay for In Vitro Cytotoxicity Screening

The SRB assay is a widely used colorimetric method for determining cell density, based on the measurement of cellular protein content. It is a reliable and cost-effective method for screening the anticancer activity of compounds.[15]

Protocol:

-

Cell Plating: Seed cells in a 96-well microtiter plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Compound Addition: Add the test cyclopentenoid compound at various concentrations to the wells. Include appropriate positive and negative controls. Incubate for a specified period (e.g., 48 hours).

-

Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA. Remove excess water by tapping the plate on a paper towel and allow to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition compared to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of inhibition against the compound concentration.[16]

B. Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of cyclooxygenase (COX) enzymes, which are the primary targets of many anti-inflammatory cyclopentenoids. The assay monitors the appearance of an oxidized chromogen, providing a measure of COX activity.[17]

Protocol:

-

Reagent Preparation: Prepare the assay buffer, heme, and COX-1 and COX-2 enzyme solutions according to the manufacturer's instructions (e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit).[18]

-

Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Inhibitor Addition: Add the test cyclopentenoid compound at various concentrations to the inhibitor wells. Include a solvent control (100% initial activity) and a background control (no enzyme).

-

Incubation: Incubate the plate for a short period (e.g., 5 minutes) at 25°C.

-

Substrate Addition: Add the colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) followed by the arachidonic acid solution to initiate the reaction.

-

Absorbance Measurement: Immediately begin reading the absorbance at 590 nm every minute for a total of five minutes to obtain the initial reaction velocity.

-

Data Analysis: Calculate the initial velocity for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.[19]

VI. Visualizing the Journey: Key Pathways and Timelines

To better understand the relationships between key discoveries and synthetic strategies, the following diagrams provide a visual representation of the history and chemistry of cyclopentenoid compounds.

Caption: A timeline of key milestones in the discovery of cyclopentenoid compounds.

Caption: A simplified workflow of E.J. Corey's landmark total synthesis of prostaglandins.

VII. Conclusion and Future Directions

The journey of cyclopentenoid discovery, from the initial curious observations of uterine muscle contractions to the design of complex, multi-step total syntheses, is a testament to the power of scientific inquiry. These small, five-membered ring-containing molecules have had an outsized impact on our understanding of physiology, plant biology, and the development of new medicines.

The field of cyclopentenoid research continues to evolve. The discovery of new natural products from underexplored environments, such as the deep sea, promises to unveil novel structures with unique biological activities. Advances in synthetic chemistry will enable the more efficient and sustainable production of these complex molecules and their analogs. Furthermore, a deeper understanding of the molecular targets and signaling pathways of cyclopentenoids will undoubtedly lead to the development of more selective and effective therapeutic agents for a wide range of diseases, from inflammation and cancer to viral infections. The unassuming cyclopentenoid core will, without a doubt, continue to be a source of scientific inspiration and therapeutic innovation for years to come.

References

- Wasternack, C. (2007). Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development. Annals of Botany, 100(4), 681–697.

- Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986–1000.

- Paquette, L. A., & Doherty, A. M. (1987). Total synthesis of cyclopentanoid natural products. Journal of the Chemical Society, Perkin Transactions 1, 1455-1463.

- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.

- Konturek, S. J., Radecki, T., & Pucher, A. (1976).

- Creelman, R. A., & Mullet, J. E. (1997). Biosynthesis and Action of Jasmonates in Plants. Annual Review of Plant Physiology and Plant Molecular Biology, 48, 355-381.

-

Wikipedia. (n.d.). Prostaglandin. Retrieved from [Link]

- Cutignano, A., d'Ippolito, G., Romano, G., & Fontana, A. (2018). Prostaglandins in Marine Organisms: A Review. Marine Drugs, 16(11), 449.

- Lis, L. G., & Zheldakova, T. A. (1993). New marine prostanoids, clavulones, halogenovulones, and punaglandins.

- Conti, M. (2006). Cyclopentenone: A special moiety for anticancer drug design. Anticancer Drugs, 17(9), 1017-1022.

- Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.

-

Compound Interest. (2019, January 15). A timeline of the discoveries of the chemical elements – #IYPT2019 edition. Retrieved from [Link]

- Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of Botany, 111(6), 1021–1058.

- Rosetti, M., Frasnelli, M., Fabbri, F., Arienti, C., Vannini, I., Tesei, A., ... & Conti, M. (2008). Pro-apoptotic activity of cyclopentenone in cancer cells. Anticancer Research, 28(1A), 315-320.

-

Pereira, C. (2014, June 17). How can I assay cyclooxygenase pathway inhibition for plant extracts? ResearchGate. Retrieved from [Link]

- Al-Gizawiy, M. M., & Al-Hassany, R. M. (2023). Prostaglandins. In StatPearls.

- Conti, M. (2008). Pro-apoptotic activity of cyclopentenone in cancer cells. Anticancer Research, 28(1A), 315-320.

-

National Cancer Institute. (n.d.). Classic NCI-60 Screen (Archived). Retrieved from [Link]

- Uddin, G., Rauf, A., Siddiqui, B. S., Muhammad, N., Khan, A., & Shah, S. U. A. (2014). Natural Product Chemistry and Computer Aided Drug Design an Approach to Drug Discovery: A Review Article. Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 1-6.

- Yu, X., et al. (2022). Engineering yeast for the de novo synthesis of jasmonates.

- Baker, B. J., Scheuer, P. J., & Jacobs, R. S. (1989). The punaglandins: 10-chloroprostanoids from the octocoral Telesto riisei. Journal of the American Chemical Society, 111(19), 7666-7667.

- Miersch, O., & Wasternack, C. (2000). Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production. Folia Microbiologica, 45(4), 303-308.

-

LibreTexts. (2022, July 4). Prostaglandins. Chemistry LibreTexts. Retrieved from [Link]

- Li, A., & Yao, X. (2018). Bioinspired total syntheses of natural products: a personal adventure. Beilstein Journal of Organic Chemistry, 14, 2534–2550.

- O'Malley, Y. Q., et al. (2025).

- Mohammadi-Farani, A., Foroumadi, A., & Shafiee, A. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Iranian Journal of Pharmaceutical Research, 13(3), 919–927.

- Cathelineau, C., & Pourceau, G. (2001). Recent developments in the synthesis of prostaglandins and analogues. Current Organic Chemistry, 5(6), 591-611.

- Conti, M. (2006). Cyclopentenone: A special moiety for anticancer drug design. Anticancer Drugs, 17(9), 1017-22.

- Creelman, R. A., & Mullet, J. E. (1997). BIOSYNTHESIS AND ACTION OF JASMONATES IN PLANTS. Annual Review of Plant Physiology and Plant Molecular Biology, 48, 355-381.

- Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000.

- Chen, D. Y. K., & Youn, S. W. (2012). Recent advances in the total synthesis of cyclopropane-containing natural products. Chemical Society Reviews, 41(12), 4631-4642.

- Nicolaou, K. C., & Sorensen, E. J. (1996).

- Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal research reviews, 21(3), 185–210.

-

Technology Networks. (2017, May 31). Jasmonic Acid Discovery has the Potential to Improve Crop Resistance. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

- Yue, J., & Li, A. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers, 12(3), 543-568.

- Dar, R. A., et al. (2023). Discovery and Biosynthesis of Jasmonates in Plants. International Journal of Plant & Soil Science, 35(1), 1-10.

- Chen, D. Y. K., & Youn, S. W. (2016). Total synthesis of cyclopropane-containing natural products: recent progress (2012–2015).

-

Ahern, K. (2010, October 20). Fatty Acid Synthesis/Prostaglandins. YouTube. Retrieved from [Link]

- Xiao, G., Chen, W., & Kulmacz, R. J. (1998). Comparison of structural stabilities of prostaglandin H synthase-1 and -2. The Journal of biological chemistry, 273(12), 6801–6811.

Sources

- 1. Prostaglandin - Wikipedia [en.wikipedia.org]

- 2. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BIOSYNTHESIS AND ACTION OF JASMONATES IN PLANTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandins in Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The punaglandins: 10-chloroprostanoids from the octocoral Telesto riisei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Physico-chemical properties of prostaglandins and related pharmacological compounds. A theoretical study on conformational related activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. caymanchem.com [caymanchem.com]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Utility of a Versatile Synthetic Building Block

An In-Depth Guide to the Synthesis of 1-Cyclopentene-1-acetic acid from Cyclopentanone for Chemical Researchers

1-Cyclopentene-1-acetic acid (CAS No: 21622-08-2) is a valuable carboxylic acid derivative widely utilized as a precursor and building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and fragrance compounds.[1] Its structure, featuring a reactive carboxylic acid moiety attached to a cyclopentene ring, offers multiple sites for chemical modification. This guide provides detailed, field-tested protocols for the synthesis of 1-cyclopentene-1-acetic acid starting from the readily available and inexpensive ketone, cyclopentanone.

This document is structured to provide not just procedural steps but also the underlying chemical principles, empowering researchers to understand, adapt, and troubleshoot the synthesis. We will explore two robust and widely-used synthetic strategies: the Horner-Wadsworth-Emmons olefination and the Reformatsky reaction. Both pathways culminate in the formation of an ester intermediate, which is subsequently hydrolyzed to yield the target acid.

Table 1: Physicochemical Properties of 1-Cyclopentene-1-acetic acid

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | PubChem[1] |

| Molecular Weight | 126.15 g/mol | PubChem[1] |

| CAS Number | 21622-08-2 | PubChem[1] |

| Boiling Point | ~234-239 °C | Cheméo, Chemchart[2][3] |

| Melting Point | ~45.6 °C | EPI Suite (via Chemchart)[2] |

| Appearance | Solid | N/A |

Methodology I: The Horner-Wadsworth-Emmons (HWE) Approach

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes.[4] It is a refined version of the Wittig reaction that utilizes a phosphonate carbanion instead of a phosphonium ylide.[5][6] The key advantages of the HWE reaction in this context are the high nucleophilicity of the phosphonate carbanion, which readily reacts with ketones like cyclopentanone, and the formation of a water-soluble phosphate byproduct, greatly simplifying product purification.[7][8] The reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[8]

The synthesis proceeds in two distinct stages:

-

Olefination: Reaction of cyclopentanone with the carbanion generated from triethyl phosphonoacetate to form ethyl 1-cyclopentene-1-acetate.

-

Hydrolysis: Saponification of the resulting ester to yield 1-cyclopentene-1-acetic acid.

Reaction Mechanism: Horner-Wadsworth-Emmons Olefination

The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a strong base (e.g., Sodium Hydride, NaH) to form a stabilized carbanion. This carbanion then performs a nucleophilic attack on the electrophilic carbonyl carbon of cyclopentanone. This addition leads to a transient betaine-like intermediate which rapidly rearranges into a four-membered oxaphosphetane ring. This intermediate is unstable and collapses, eliminating a stable dialkyl phosphate salt and forming the desired carbon-carbon double bond.[9]

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Experimental Protocol: HWE Synthesis

Part A: Synthesis of Ethyl 1-cyclopentene-1-acetate

Safety Note: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. All manipulations must be performed under an inert atmosphere (e.g., Nitrogen or Argon) in anhydrous solvents.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

-

Reagent Preparation:

-

In the flask, suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF).

-

In the dropping funnel, prepare a solution of triethyl phosphonoacetate (1.0 eq.) in anhydrous THF.

-

-

Reaction Execution:

-

Cool the NaH suspension to 0 °C using an ice bath.

-

Add the triethyl phosphonoacetate solution dropwise to the stirred NaH suspension over 30 minutes. A vigorous evolution of hydrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of cyclopentanone (1.0 eq.) in anhydrous THF dropwise via the dropping funnel.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by vacuum distillation or silica gel column chromatography.

-

Table 2: Reagents for HWE Olefination

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Density (g/mL) | Amount |

| Cyclopentanone | 84.12 | 1.0 | 0.948 | (User defined) |

| Triethyl phosphonoacetate | 224.16 | 1.0 | 1.127 | (Calculated) |

| Sodium Hydride (60%) | 40.00 (as 100%) | 1.1 | N/A | (Calculated) |

| Anhydrous THF | 72.11 | Solvent | 0.889 | (Sufficient volume) |

Part B: Hydrolysis to 1-Cyclopentene-1-acetic acid

The hydrolysis of the ester is achieved via saponification, a base-catalyzed process that is effectively irreversible.[10]

-

Reaction Setup: In a round-bottom flask, dissolve the purified ethyl 1-cyclopentene-1-acetate from Part A in ethanol.

-

Saponification:

-

Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq.).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by adding cold hydrochloric acid (e.g., 2M HCl). The product will precipitate as a solid or an oil.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude 1-cyclopentene-1-acetic acid.

-

-

Purification: The crude acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by short-path distillation under vacuum.

Caption: Overall workflow for the HWE synthesis route.

Methodology II: The Reformatsky Reaction Pathway

The Reformatsky reaction is a classic method for carbon-carbon bond formation that involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[11][12] The reaction proceeds via the formation of an organozinc intermediate, often called a Reformatsky enolate.[13] These enolates are less reactive than their lithium or magnesium counterparts (Grignard reagents), which advantageously prevents them from reacting with the ester functionality.[11]

This synthesis route involves three key transformations:

-